3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

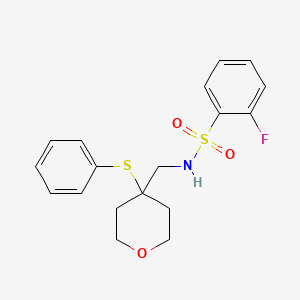

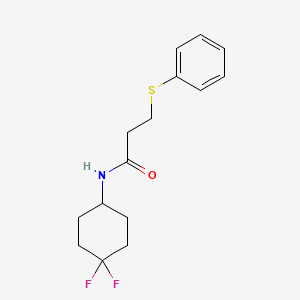

The compound “3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and dyes . The compound also contains a chlorobenzenesulfonyl group, which is a type of sulfonyl chloride. Sulfonyl chlorides are reactive and often used in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinolinone core, followed by the introduction of the various substituents. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinolinone core would provide a rigid, planar structure, while the chlorobenzenesulfonyl and diethylamino groups would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the sulfonyl chloride and quinolinone groups. The sulfonyl chloride group is typically very reactive and can participate in a variety of reactions . The quinolinone group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous . The compound is likely to be solid at room temperature .Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives of 1,4-dihydroquinolin-4-one exhibit significant antibacterial activities. For instance, compounds with modifications in the quinoline structure have demonstrated potent action against both Gram-positive and Gram-negative bacteria. Studies focusing on structure-activity relationships have identified specific substitutions that enhance antibacterial potency. Notably, some derivatives have been found to be more active than established antibacterial agents against certain bacterial strains, highlighting their therapeutic potential (Koga et al., 1980; Kuramoto et al., 2003).

Antimalarial Effects

The antimalarial activity of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their derivatives has been a subject of investigation. These compounds, synthesized through the condensation of dichloroquinoline with substituted phenol dihydrochlorides, have shown potent antimalarial activity in animal models. This research underscores the potential of these derivatives in developing new antimalarial treatments (Kesten et al., 1987).

Molecular Structure and Interactions

Studies on the molecular structure of related compounds have revealed insights into their interactions and stability. For example, the crystallographic analysis of certain salts derived from these compounds provides information on their molecular conformation, interactions, and potential for forming stable crystal structures. Such insights are crucial for understanding the physicochemical properties and designing compounds with enhanced biological activities (Chantrapromma et al., 2014).

Pharmacological Studies

Pharmacological investigations have been conducted to evaluate the efficacy of these compounds in various biological assays. This includes assessing their potential as human MCH receptor 1 antagonists, which could have implications for treating obesity and related disorders. Research into reducing liabilities associated with the human ether-a-go-go-related gene (hERG) channel inhibition is particularly noteworthy, as it addresses a common challenge in drug development (Kasai et al., 2012).

Safety and Hazards

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in biological assays, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical properties, it could be used as a building block in organic synthesis .

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-7-(diethylamino)-1-ethyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O3S/c1-4-24(5-2)19-12-18-16(11-17(19)23)21(26)20(13-25(18)6-3)29(27,28)15-9-7-14(22)8-10-15/h7-13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIVKZXRDZCBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzenesulfonyl)-7-(diethylamino)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)

![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)